1H-Pyrazole-3,4,5-d3
CAS No.:
Cat. No.: VC17983159
Molecular Formula: C3H4N2
Molecular Weight: 71.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H4N2 |
---|---|
Molecular Weight | 71.10 g/mol |
IUPAC Name | 3,4,5-trideuterio-1H-pyrazole |
Standard InChI | InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |
Standard InChI Key | WTKZEGDFNFYCGP-CBYSEHNBSA-N |
Isomeric SMILES | [2H]C1=C(NN=C1[2H])[2H] |
Canonical SMILES | C1=CNN=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1H-Pyrazole-3,4,5-d3 retains the core structure of pyrazole—a five-membered aromatic ring containing two adjacent nitrogen atoms—but incorporates deuterium isotopes at three non-adjacent carbon positions (Figure 1). This modification preserves the compound’s planar geometry while altering its vibrational and rotational modes, which are critical for spectroscopic analyses . The deuterium atoms introduce isotopic mass effects that influence bond lengths and dipole moments, as evidenced by computational modeling studies .
Physical and Chemical Characteristics
Key physicochemical properties of 1H-Pyrazole-3,4,5-d3 are summarized in Table 1. The compound exists as a white crystalline solid at room temperature, with limited solubility in polar solvents such as water and methanol . Its boiling point and vapor pressure remain consistent with non-deuterated pyrazole derivatives, though its density () is slightly elevated due to isotopic substitution .
Table 1: Physicochemical Properties of 1H-Pyrazole-3,4,5-d3
Property | Value |
---|---|
Molecular Formula | |
Molar Mass (g/mol) | 71.1 |
Appearance | White crystalline solid |
Solubility | Methanol (slight), Water (slight) |
Stability | Stable at room temperature |
Density (g/cm³) | 1.2 ± 0.1 |
Synthetic Methodologies
Deuterium Incorporation Strategies
The synthesis of 1H-Pyrazole-3,4,5-d3 typically employs deuterated precursors to ensure site-specific isotopic labeling. One validated route involves the reaction of deuterated acetylene derivatives with hydrazine under catalytic conditions, followed by cyclization to form the pyrazole ring . For example, the use of deuterated acetone and sodium hydride in dimethylformamide (DMF) facilitates the formation of intermediate deuterated enolates, which subsequently undergo cyclocondensation to yield the target compound .
Optimization of Reaction Conditions
Key challenges in synthesis include minimizing proton-deuterium exchange and achieving high isotopic purity. Studies have demonstrated that anhydrous conditions and low temperatures (0–5°C) are critical to suppressing unintended H/D exchange during the reaction . Additionally, purification via recrystallization from deuterated solvents enhances isotopic enrichment, as confirmed by mass spectrometry .
Applications in Scientific Research
Metabolic Pathway Analysis
In isotopic labeling studies, 1H-Pyrazole-3,4,5-d3 has been used to trace metabolic fluxes in eukaryotic cells. By incorporating deuterium into intermediary metabolites, researchers can elucidate pathways such as the tricarboxylic acid (TCA) cycle and glycolysis via mass spectrometry-based metabolomics. This approach has proven particularly valuable in cancer research, where altered metabolic profiles are hallmarks of malignant transformation .
Research Findings and Biological Relevance
Enzymatic Studies
Deuterated pyrazoles serve as substrates for investigating enzyme mechanisms. Cytochrome P450 isoforms, which catalyze oxidative drug metabolism, exhibit altered regioselectivity when processing deuterated versus non-deuterated pyrazoles. Kinetic isotope effects (KIEs) measured in these studies provide insights into enzymatic transition states and inform the design of deuterated pharmaceuticals.
Future Directions and Challenges
Expanding Synthetic Accessibility
Current synthetic routes to 1H-Pyrazole-3,4,5-d3 suffer from modest yields (30–60%) and require specialized deuterated reagents . Future research should explore catalytic deuteration strategies using gas and transition metal catalysts to improve efficiency and reduce costs.
Advanced Spectroscopic Applications
Emerging techniques such as dynamic nuclear polarization (DNP) NMR could leverage the unique properties of 1H-Pyrazole-3,4,5-d3 to achieve hyperpolarization, enhancing signal detection limits in real-time metabolic imaging.
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